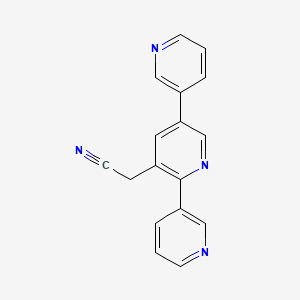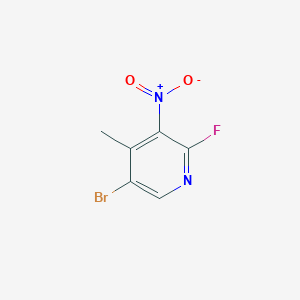
5-Bromo-2-fluoro-4-methyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the fluorine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Bu₄NF in DMF at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-Bromo-2-fluoro-4-methyl-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-fluoro-4-carboxy-3-nitropyridine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-nitropyridine
- 2-Fluoro-4-methyl-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
Uniqueness
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H4BrFN2O2 |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 |
InChI-Schlüssel |
MFVSNKTYKMIQSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


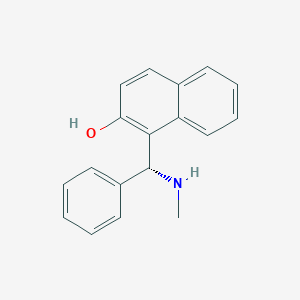
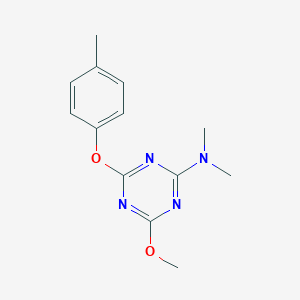
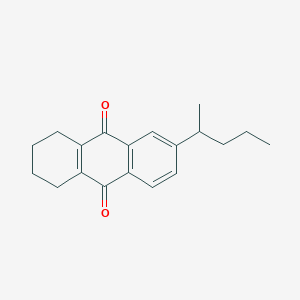
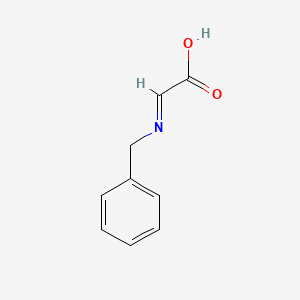
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)

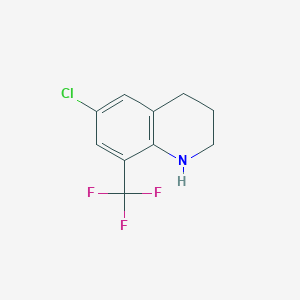

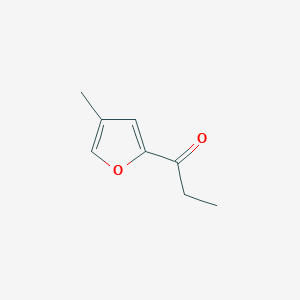
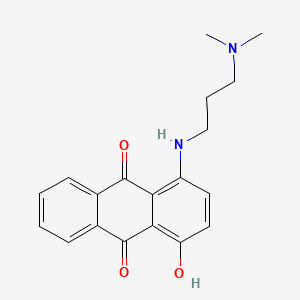
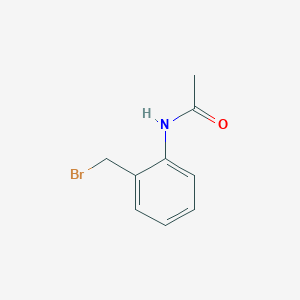
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
